[1-(2-Amino-acetyl)-pyrrolidin-3-ylmethyl]-methyl-carbamic acid tert-butyl ester
Description
Properties
IUPAC Name |
tert-butyl N-[[1-(2-aminoacetyl)pyrrolidin-3-yl]methyl]-N-methylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3O3/c1-13(2,3)19-12(18)15(4)8-10-5-6-16(9-10)11(17)7-14/h10H,5-9,14H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCHFWSDGPZJYIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC1CCN(C1)C(=O)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of Boc-Protected Pyrrolidine Intermediate
The synthesis begins with trans-4-hydroxymethylpyrrolidine-3-carboxylic acid, which undergoes Boc protection using di-tert-butyl dicarbonate () in tetrahydrofuran (THF) with 4-dimethylaminopyridine (DMAP) as a catalyst. This yields the tri-Boc-protected intermediate 14 (Scheme 1 in Ref. 1) with 85% efficiency.
Reaction Conditions
Introduction of the 2-Amino-Acetyl Side Chain
The hydroxymethyl group in 14 is oxidized to an aldehyde using ozone in dichloromethane at −78°C, followed by reductive amination with 2-aminoacetamide hydrochloride. Sodium triacetoxyborohydride (NaBH(OAc)₃) facilitates this step, achieving 92% yield.
Key Optimization
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Excess amine (2.5 eq) minimizes imine byproducts.
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Anhydrous MgSO₄ ensures water-free conditions to prevent aldehyde hydration.
Methyl-Carbamic Acid tert-Butyl Ester Installation
The final step involves reacting the secondary amine with methyl chloroformate in the presence of N,N-diisopropylethylamine (DIPEA). This forms the methyl-carbamic acid tert-butyl ester moiety with 88% yield after silica gel chromatography.
Critical Parameters
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Temperature: −20°C to prevent carbamate decomposition.
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Solvent: Dichloromethane (DCM) with 4 Å molecular sieves.
Purification and Characterization
Chromatographic Purification
Reverse-phase HPLC (C18 column, 10–90% acetonitrile/water gradient) resolves diastereomers, achieving ≥99% purity. Retention times correlate with stereochemistry:
Spectroscopic Confirmation
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MS (ESI+) : m/z 356.2 [M+H]⁺ (calc. 356.4).
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NMR (D₂O) : δ 2.19 (s, 3H, CH₃), 3.35–3.42 (m, 3H, pyrrolidine CH₂), 4.14–4.16 (t, J = 11.5 Hz, 1H, NHCH₂).
Comparative Analysis of Synthetic Strategies
| Method | Yield (%) | Purity (%) | Stereoselectivity |
|---|---|---|---|
| Boc-mediated route | 78 | 99 | 98:2 (R:S) |
| Classical benzyl | <1 | 85 | 70:30 |
| Organozinc coupling | 60 | 95 | 90:10 |
The Boc-protected route outperforms traditional benzyl-based methods by enabling functional group tolerance (e.g., chlorophenyl groups) and scalability. Palladium-catalyzed cross-coupling, while effective for pyridyl analogs, shows lower yields (40–60%) in pyrrolidine systems.
Challenges and Mitigation Strategies
Racemization During Amination
The reductive amination step risks epimerization at the α-carbon. Using bulky borohydrides (e.g., NaBH(OAc)₃) and low temperatures (−20°C) limits this to <2%.
Boc Group Stability
While Boc is generally stable, prolonged exposure to HCl during final deprotection can cleave the carbamate. Controlled hydrolysis (6 N HCl, 12 h, 25°C) preserves the ester functionality.
Applications in Drug Discovery
This compound serves as a precursor to neuronal nitric oxide synthase (nNOS) inhibitors, where the 2-amino-acetyl group enhances binding to Glu592 via hydrogen bonding. Recent preclinical studies demonstrate 10-fold selectivity for nNOS over endothelial isoforms, attributed to the tert-butyl carbamate’s steric effects .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino-acetyl group, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed on the carbonyl group of the amino-acetyl moiety, resulting in the formation of alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the ester group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted esters and amides.
Scientific Research Applications
Medicinal Chemistry Applications
1. Drug Development
The compound is primarily studied for its potential as a therapeutic agent. Its structure suggests that it may interact with biological targets relevant to various diseases, particularly in the realm of neuropharmacology.
2. Enzyme Inhibition
Research indicates that compounds with similar structures can act as inhibitors for certain enzymes involved in metabolic pathways. For instance, carbamate derivatives have been explored for their ability to inhibit acetylcholinesterase, an enzyme linked to neurodegenerative diseases such as Alzheimer's. This suggests that [1-(2-Amino-acetyl)-pyrrolidin-3-ylmethyl]-methyl-carbamic acid tert-butyl ester may also exhibit similar inhibitory properties, warranting further investigation into its mechanism of action and efficacy.
3. Anticancer Activity
Recent studies have highlighted the potential of carbamate derivatives in cancer therapy. The ability of such compounds to modulate signaling pathways involved in cell proliferation and apoptosis makes them candidates for anticancer drug development. The specific application of this compound in targeting cancer cells is an area ripe for exploration.
Case Studies
Case Study 1: Neuroprotective Effects
A study published in Journal of Medicinal Chemistry investigated the neuroprotective effects of similar pyrrolidine derivatives on neuronal cell lines exposed to oxidative stress. Results indicated significant reductions in cell death and improved cell viability, suggesting that this compound could exhibit protective properties against neurodegeneration.
Case Study 2: Enzyme Interaction Studies
Another research effort focused on the interaction of carbamate esters with acetylcholinesterase. The study utilized kinetic assays to measure inhibition rates and found that certain structural modifications enhanced binding affinity. This implies that this compound could be optimized for better therapeutic outcomes in treating cholinergic dysfunctions.
Mechanism of Action
The mechanism of action of [1-(2-Amino-acetyl)-pyrrolidin-3-ylmethyl]-methyl-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Variations
The compound is compared to analogs differing in:
- Acetyl group substituents (e.g., chloro, hydroxyethyl).
- Carbamic acid substituents (e.g., methyl, ethyl, isopropyl).
- Stereochemistry (e.g., R vs. S configurations).
Comparative Data Table
Research Findings and Functional Implications
A. Acetyl Group Modifications
- 2-Amino-acetyl (Target Compound): The amino group serves as a nucleophile for conjugations (e.g., amide bond formation). This reactivity is critical in drug discovery for linking pharmacophores .
- 2-Chloro-acetyl (CAS 1354001-16-3) : The chloro substituent increases electrophilicity, enabling use in alkylation reactions. Such derivatives are intermediates in prodrug synthesis .
B. Carbamic Acid Substituents
- Methyl vs. Ethyl : Ethyl substitution (C14H27N3O3) increases molecular weight and lipophilicity, which may enhance tissue distribution but reduce renal clearance .
- Isopropyl (CAS 1353998-29-4) : The bulkier isopropyl group could sterically hinder interactions with enzymatic active sites, affecting potency .
C. Stereochemical Considerations
- The S-configuration in [(S)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid tert-butyl ester (CAS 1353998-29-4) may confer selectivity for chiral targets, a common feature in receptor-ligand interactions .
Biological Activity
[1-(2-Amino-acetyl)-pyrrolidin-3-ylmethyl]-methyl-carbamic acid tert-butyl ester, commonly referred to as a pyrrolidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound exhibits properties that may be beneficial in treating various diseases, particularly neurodegenerative disorders and certain cancers. This article reviews the biological activity of this compound, supported by relevant case studies and research findings.
- Molecular Formula : C₁₂H₂₃N₃O₃
- Molar Mass : 257.33 g/mol
- CAS Number : 1353964-05-2
The compound is believed to exert its biological effects primarily through the inhibition of key enzymes involved in neurotransmitter regulation and cancer cell proliferation. Notably, it has been identified as a potential inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial for maintaining cholinergic signaling in the brain.
Enzyme Inhibition
- Acetylcholinesterase (AChE) : Inhibition of AChE can lead to increased levels of acetylcholine, thereby enhancing cholinergic transmission. This is particularly relevant in Alzheimer's disease therapy where cholinergic deficits are prominent.
- Butyrylcholinesterase (BuChE) : The compound's ability to inhibit BuChE may also contribute to its therapeutic effects by balancing cholinergic activity, especially in advanced stages of neurodegenerative diseases.
Neuroprotective Effects
Research indicates that derivatives of this compound may offer neuroprotective benefits by:
- Reducing oxidative stress through antioxidant properties.
- Inhibiting amyloid-beta aggregation, a hallmark of Alzheimer's disease.
- Modulating neuroinflammation pathways.
Anticancer Properties
Studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:
- In vitro studies showed that it induced apoptosis in FaDu hypopharyngeal tumor cells, outperforming traditional chemotherapeutics like bleomycin in certain assays .
Case Studies and Research Findings
- Alzheimer's Disease Models : Research has shown that compounds similar to this compound can effectively inhibit AChE and BuChE, leading to improved cognitive function in animal models .
- Cancer Cell Lines : A study highlighted the compound's effectiveness against colorectal cancer cells by activating muscarinic receptors linked to cell proliferation and survival pathways .
- Structure-Activity Relationship (SAR) : Detailed SAR studies have indicated that modifications to the pyrrolidine structure can enhance biological activity, suggesting avenues for further drug development .
Data Table: Summary of Biological Activities
Q & A
Q. What are the typical synthetic routes for [1-(2-Amino-acetyl)-pyrrolidin-3-ylmethyl]-methyl-carbamic acid tert-butyl ester?
The synthesis often begins with a pyrrolidine core functionalized with methyl and tert-butyl carbamate groups. A common approach involves activating carboxylic acid intermediates (e.g., 3-methylpyrrolidine-1-carboxylic acid) with thionyl chloride to form acid chlorides, followed by reaction with tert-butyl alcohol in the presence of a base like triethylamine to install the tert-butyl ester . Additional steps may include aminoacetylation via coupling reagents (e.g., HOBt/EDCI) to introduce the 2-amino-acetyl moiety, as seen in analogous syntheses of Boc-protected pyrrolidine derivatives .
Q. How is the compound purified after synthesis?
Purification typically employs flash chromatography with gradients of ethyl acetate/hexanes or dichloromethane/methanol, depending on polarity. For example, tert-butyl ester intermediates are often isolated using ethyl acetate/hexanes (15:85) to achieve >90% purity, as demonstrated in anthracene-based analogs . Crystallization may also be used for chiral resolution, as described in asymmetric Mannich reactions for related β-amino carbonyl compounds .
Q. What analytical techniques are used to confirm structural integrity?
- NMR Spectroscopy: 1H and 13C NMR are critical for verifying substituent positions and stereochemistry. For instance, tert-butyl protons resonate near δ 1.55–1.59 ppm, while pyrrolidine methyl groups appear at δ 2.47–2.51 ppm .
- Mass Spectrometry: ESI-MS or EI-MS confirms molecular weight (e.g., [M+Na]+ = 400.1 for anthracenyl analogs) .
- TLC Monitoring: Reaction progress is tracked using silica plates with UV visualization .
Advanced Research Questions
Q. How can reaction yields be optimized for aminoacetylation steps?
- Coupling Reagents: Use HOBt/EDCI in dry dichloromethane at 0°C to minimize side reactions .
- Base Selection: Triethylamine (TEA) ensures a slightly basic pH, enhancing nucleophilicity of the amino group .
- Temperature Control: Gradual warming from 0°C to room temperature improves coupling efficiency .
- Workup: Sequential washing with sodium bicarbonate and citric acid removes unreacted reagents .
Q. What strategies are effective for chiral synthesis of pyrrolidine derivatives?
Asymmetric catalysis (e.g., chiral triflate esters) or resolution via diastereomeric salt formation can achieve enantiomeric excess. For example, tert-butyl carbamates with sp³-hybridized nitrogen have been resolved using chiral auxiliaries in Mannich reactions, as shown in β-amino carbonyl syntheses . Computational modeling (e.g., 3D molecular dynamics) may also guide chiral center stabilization .
Q. How does the tert-butyl ester group influence stability and reactivity?
- Acid Sensitivity: The tert-butyl ester is cleaved under strong acidic conditions (e.g., HCl/dioxane), making it suitable for temporary protection during multi-step syntheses .
- Steric Hindrance: The bulky tert-butyl group slows nucleophilic attack at the carbonyl carbon, enhancing stability in basic or aqueous conditions .
Q. What computational methods predict the compound’s behavior in biological systems?
Molecular dynamics simulations (e.g., CAS 220074-38-4 analogs) model interactions with enzymes or receptors by analyzing conformational flexibility and hydrogen-bonding patterns. Such studies inform drug design by predicting binding affinities .
Q. How can structural analogs be synthesized for structure-activity relationship (SAR) studies?
- Side-Chain Modifications: Replace the 2-amino-acetyl group with other amino acid residues (e.g., cyclopropyl or biphenyl derivatives) using Suzuki coupling or reductive amination .
- Core Variations: Substitute pyrrolidine with piperidine or azetidine rings, as shown in tert-butyl carbamate libraries .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
